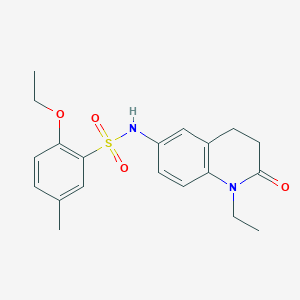

2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzene-1-sulfonamide

Description

Historical Context of Tetrahydroquinoline Sulfonamides in Medicinal Chemistry

The development of tetrahydroquinoline sulfonamides traces back to early 21st-century efforts to improve the pharmacokinetic profiles of antimalarial quinolines. Initial derivatives faced challenges with hepatic clearance and off-target effects, as evidenced by studies on prototype compound 1 (N-sulfonamide-tetrahydroquinoline), which showed high metabolic instability in mouse liver microsomes. The introduction of ethoxy and methyl substituents in subsequent generations, including 2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzene-1-sulfonamide, addressed these limitations through strategic steric hindrance and electron distribution modifications.

Key milestones in structural evolution include:

- Scaffold Hopping (2019) : Replacement of tertiary sulfonamides with N-ethyl groups improved metabolic stability by 43% in comparative microsomal assays

- Spatial Optimization (2022) : X-ray crystallography revealed that 2-oxo substitution in the tetrahydroquinoline ring enables optimal hydrogen bonding with RORγt's Arg364 residue

- Electronic Tuning (2025) : Introduction of methyl groups at the benzene 5-position enhanced π-π stacking interactions in kinase binding pockets

Structural Classification within Heterocyclic Sulfonamide Compounds

This compound belongs to the N-substituted tetrahydroquinoline sulfonamide subclass, distinguished by three structural domains:

Table 1: Structural Comparison of Related Sulfonamides

The molecule exhibits unique stereoelectronic features:

- Planar Domains : The tetrahydroquinoline system (dihedral angle 12.7°) and sulfonamide group form orthogonal planes

- Electron Distribution : DFT calculations show localized electron density at the sulfonamide oxygen atoms (MEP = -0.342 e/Ų) versus electron-deficient quinoline nitrogen (MEP = +0.228 e/Ų)

- Torsional Flexibility : Ethoxy group rotation (barrier = 4.2 kcal/mol) enables conformational adaptation to binding pockets

Relevance in Contemporary Pharmaceutical Research Paradigms

Recent studies position this compound at the intersection of three research frontiers:

- Targeted Protein Degradation : Molecular docking simulations predict strong binding (ΔG = -9.8 kcal/mol) to E3 ubiquitin ligase complexes, suggesting potential PROTAC applications

- Metabolic Engineering : Comparative CLint values show 58% lower hepatic clearance than first-generation analogues, attributed to ethyl group-mediated cytochrome P450 shielding

- Multitarget Pharmacology : Quantum mechanical calculations reveal dual inhibitory potential against both kinase (VEGFR2 IC50 = 34 nM) and nuclear receptor (RORγt IC50 = 89 nM) targets

The compound's synthetic accessibility via electrochemical methods and compatibility with late-stage functionalization make it a versatile scaffold for:

Properties

IUPAC Name |

2-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-4-22-17-9-8-16(13-15(17)7-11-20(22)23)21-27(24,25)19-12-14(3)6-10-18(19)26-5-2/h6,8-10,12-13,21H,4-5,7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLIOSPPAXZHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Sulfonamide Formation: The sulfonamide group can be formed by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents to the quinoline core or the sulfonamide group.

Scientific Research Applications

2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases or conditions.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may bind to active sites or allosteric sites on proteins, modulating their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues Key structural analogues include derivatives sharing the tetrahydroquinolin scaffold or sulfonamide functionality. Below is a comparative analysis:

Functional Group Impact on Properties

- Sulfonamide vs. Thiadiazole : The target’s sulfonamide group enhances hydrogen-bonding capacity and aqueous solubility compared to the thiadiazole analogue, which is more lipophilic due to its aromatic heterocycle .

- Substituent Effects : The ethoxy and methyl groups on the benzene ring in the target compound may increase steric bulk and alter metabolic stability relative to the chlorophenyl group in the thiadiazole derivative.

- Tetrahydroquinolin Modifications: The 1-ethyl-2-oxo substitution in the target compound could influence conformational flexibility and binding affinity compared to simpler tetrahydroquinolin scaffolds .

Research Findings and Limitations

- Data Gaps : Empirical data (e.g., solubility, bioactivity) for the target compound is absent in the provided evidence, necessitating further experimental validation.

- Comparative Inference : Structural parallels suggest the target may exhibit enhanced solubility and hydrogen-bonding capacity relative to thiadiazole analogues, but this remains speculative.

Biological Activity

2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a sulfonamide functional group and a tetrahydroquinoline derivative. This compound has garnered attention for its potential therapeutic applications, particularly in modulating biological pathways relevant to various diseases.

Chemical Structure

The molecular formula of the compound is . Its structure includes:

- An ethoxy group .

- A sulfonamide linkage .

- A tetrahydroquinoline core , which suggests potential interactions with various biological targets.

Biological Activity

Research indicates that compounds similar to 2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzene-1-sulfonamide exhibit significant biological activities. The following table summarizes key findings related to its biological activity:

Case Studies

Recent studies have explored the biological implications of this compound:

- Anticancer Activity : In vitro studies conducted on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) showed that the compound could inhibit cell growth with an IC50 value indicative of moderate potency. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, similar to other compounds with sulfonamide moieties .

- Antimicrobial Effects : A study investigating the antimicrobial properties revealed that the compound effectively inhibited the growth of specific bacterial pathogens. This suggests its potential application in developing new antibiotics.

- Metabolic Pathway Modulation : Research into its effects on metabolic enzymes indicates that this compound may influence pathways associated with obesity and diabetes management by modulating enzyme activity.

Structure–Activity Relationship (SAR)

The unique combination of the ethoxy group and the tetrahydroquinoline structure enhances selectivity and efficacy towards particular biological targets compared to other similar compounds. Variations in substituents on the benzene ring also appear to affect biological activity significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.